Cas no 197239-49-9 (2-Fluoro-4-(trifluoromethyl)benzyl Alcohol)
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- (2-Fluoro-4-(trifluoromethyl)phenyl)methanol
- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol
- [2-fluoro-4-(trifluoromethyl)phenyl]methanol
- 4-Trifluoromethyl-2-fluorobenzyl alcohol
- RARECHEM AL BD 0319
- 2-Fluoro-4-(trifluoromethyl)benzylalcohol97%
- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol 97%
- AKOS006229557
- FT-0612328
- 4-Trifluoromethyl-2-Fluoro Benzylalcohol
- MFCD00070808
- CS-W010667
- 197239-49-9
- Benzenemethanol,2-fluoro-4-(trifluoromethyl)-
- SY061761
- SCHEMBL857195
- EN300-1934935
- DTXSID90372142
- Benzenemethanol, 2-fluoro-4-(trifluoromethyl)-
- A813897
- JS-4097
- AM62589
- AT22427
- DB-044950
- 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
-
- MDL: MFCD00070808
- Inchi: 1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
- InChI Key: IOCYBFIAGBIYJU-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=CC=1CO
- BRN: 8313249
Computed Properties
- Exact Mass: 194.03500
- Monoisotopic Mass: 194.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.377
- Boiling Point: 198 ºC
- Flash Point: 73 ºC
- Refractive Index: 1.447
- PSA: 20.23000
- LogP: 2.33680
- Solubility: Not determined
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F599120-10mg |
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |
197239-49-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599120-50mg |
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |
197239-49-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599120-100mg |
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |
197239-49-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Fluorochem | 006410-1g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 006410-5g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 97% | 5g |
£66.00 | 2022-03-01 | |
| Fluorochem | 006410-25g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 97% | 25g |
£263.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002426-1g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 97% | 1g |
306CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002426-5g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 97% | 5g |
1023CNY | 2021-05-08 | |
| Apollo Scientific | PC4375F-5g |
2-Fluoro-4-(trifluoromethyl)benzyl alcohol |
197239-49-9 | 98% | 5g |
£40.00 | 2025-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020613-1g |
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol |
197239-49-9 | 95% | 1g |
¥186 | 2024-05-25 |
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol Suppliers
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
Professional Introduction to Compound with CAS No. 197239-49-9 and Product Name: 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
The compound with the CAS number 197239-49-9 and the product name 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a fluoro group and a trifluoromethyl group on the benzyl alcohol backbone imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
Recent research in the domain of fluorinated aromatic compounds has highlighted their importance in enhancing the pharmacological properties of small-molecule drugs. The fluoro substituent, in particular, is well-known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In contrast, the trifluoromethyl group is renowned for its role in improving binding interactions at biological targets, often leading to increased potency and selectivity. The combination of these two groups in 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol suggests a compound with enhanced pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmaceutical agents. The benzyl alcohol moiety serves as a versatile handle for further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility has been exploited in several recent studies aimed at developing new therapeutic entities. For instance, researchers have utilized derivatives of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol to design inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies, demonstrating efficacy comparable to existing drugs but with improved pharmacological profiles.
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is not without precedent. Numerous successful drugs on the market today incorporate these elements to optimize their biological activity. For example, fluoroquinolones, a class of antibiotics known for their broad-spectrum activity, owe much of their efficacy to the presence of fluorine atoms. Similarly, nonsteroidal anti-inflammatory drugs (NSAIDs) often contain trifluoromethyl groups to enhance their binding affinity and duration of action. The compound 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol aligns with this trend, offering a promising starting point for the development of next-generation therapeutics.
In addition to its potential as a drug intermediate, 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol has shown promise in material science applications. Fluorinated compounds are widely used in advanced materials due to their unique electronic properties and stability under extreme conditions. The benzyl alcohol derivative discussed here could serve as a precursor for high-performance polymers or liquid crystals, where its structural features contribute to enhanced material characteristics.
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol presents an interesting challenge from a synthetic chemistry perspective. Given the sensitivity of fluorinated intermediates, achieving high yields while maintaining regioselectivity is crucial. Recent advances in transition-metal-catalyzed reactions have provided new tools for constructing complex fluorinated molecules efficiently. These methodologies have been applied to synthesize analogs of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol, enabling rapid exploration of structure-activity relationships (SAR).
One particularly noteworthy study published last year demonstrated the utility of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes and are frequently implicated in diseases such as cancer and inflammatory disorders. By leveraging the compound's structural features, researchers were able to design inhibitors that exhibit high selectivity for specific kinase isoforms. This work underscores the importance of fluorinated aromatic compounds as tools for drug discovery.
The future prospects for 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol are vast and multifaceted. As our understanding of structure-property relationships continues to evolve, so too will our ability to harness this compound's potential. Whether used as a building block for new drugs or as a precursor for advanced materials, its unique combination of structural features ensures that it will remain a topic of considerable interest for years to come.
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